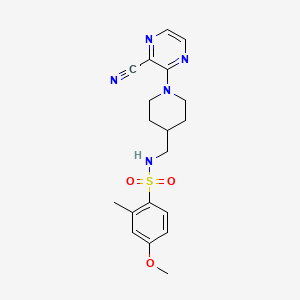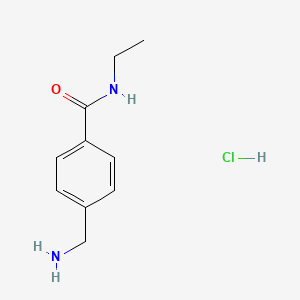![molecular formula C18H15BrN2O3S B2763359 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate CAS No. 1396852-69-9](/img/structure/B2763359.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1, a key enzyme in the inflammatory response . This suggests that the compound may interact with its targets, leading to changes in their function and potentially reducing inflammation.
Biochemical Pathways
Given the potential cox-1 inhibitory activity of similar thiazole derivatives , it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the inflammatory response.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Based on the potential cox-1 inhibitory activity of similar thiazole derivatives , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-14-7-4-8-15-16(14)20-18(25-15)21-9-11(10-21)24-17(22)12-5-2-3-6-13(12)19/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGJSHYYBOYXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2763282.png)
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)


![N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2763291.png)


![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2763294.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)
![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)
